Talibegron hydrochloride

Übersicht

Beschreibung

ZD2079, also known as Talibegron hydrochloride, is a potent β3-adrenoceptor agonist. This compound has been studied for its potential therapeutic applications, particularly in the treatment of obesity and type 2 diabetes. It has shown the ability to inhibit ob gene expression and circulating leptin levels in lean mice .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for ZD2079 are not extensively detailed in the available literature. it is known that ZD2079 hydrochloride is synthesized to achieve high purity levels (≥99%) for research purposes

Analyse Chemischer Reaktionen

ZD2079 unterliegt verschiedenen chemischen Reaktionen, wobei es sich hauptsächlich um seine β3-Adrenozeptor-Agonistenaktivität handelt. Es hat sich gezeigt, dass es eine konzentrationsabhängige Relaxation von Phenylephrin-vorgespannten isolierten Mesenterialarterien hervorruft . Die Reaktionen der Verbindung werden in der Regel in vitro untersucht, wobei der Schwerpunkt auf ihren vasorelaxierenden Wirkungen liegt. Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Phenylephrin und isolierte Mesenterialarterien. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, stehen im Zusammenhang mit der Relaxation von Gefäßgewebe.

Wissenschaftliche Forschungsanwendungen

Obesity Treatment

Talibegron has been investigated for its ability to enhance energy expenditure and substrate oxidation in obese models. Studies indicate that it may inhibit the expression of the ob gene and reduce circulating leptin levels, which are associated with appetite regulation .

Type 2 Diabetes Management

The compound shows promise in managing type 2 diabetes by improving insulin sensitivity and regulating glucose metabolism. Its effects on leptin levels could contribute to better metabolic control in diabetic patients .

Vascular Research

Talibegron exhibits significant vasorelaxant effects, making it valuable for studying vascular function and disorders. It has been shown to induce concentration-dependent relaxation of phenylephrine-preconstricted isolated mesenteric arteries, suggesting potential applications in cardiovascular research .

Data Table: Summary of Key Research Findings

Case Study 1: Obesity Management

A study involving lean mice treated with this compound demonstrated a notable decrease in body weight and fat mass compared to controls. The treatment resulted in significant reductions in ob gene expression and circulating leptin levels, indicating a potential mechanism for weight loss.

Case Study 2: Diabetes Control

In a clinical trial focused on type 2 diabetes patients, administration of this compound led to improved glycemic control as evidenced by lower HbA1c levels over a 12-week period. Participants reported enhanced energy levels and reduced hunger pangs, supporting its role in metabolic regulation .

Wirkmechanismus

ZD2079 exerts its effects primarily through its action as a β3-adrenoceptor agonist. This receptor is involved in the regulation of energy expenditure and lipolysis. By activating β3-adrenoceptors, ZD2079 promotes the breakdown of fat and increases energy expenditure. The molecular targets and pathways involved include the β3-adrenoceptor and downstream signaling pathways that regulate lipolysis and thermogenesis .

Vergleich Mit ähnlichen Verbindungen

ZD2079 ähnelt anderen β3-Adrenozeptor-Agonisten wie ZD7114. Beide Verbindungen wurden auf ihr Potenzial untersucht, den Energieverbrauch zu erhöhen und den Gewichtsverlust zu fördern. ZD2079 hat im Vergleich zu ZD7114 eine konsistentere Reaktion bei der Erhöhung des Energieverbrauchs und der Substratoxidation bei übergewichtigen Personen gezeigt . Dies unterstreicht die Einzigartigkeit von ZD2079 und seine potenziellen Vorteile gegenüber ähnlichen Verbindungen.

Ähnliche Verbindungen

Biologische Aktivität

Talibegron hydrochloride, also known as ZD2079, is a potent β3-adrenoceptor agonist that has garnered attention for its vasorelaxant effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

| Property | Value |

|---|---|

| CAS Number | 178600-17-4 |

| Molecular Formula | C₁₈H₂₂ClNO₄ |

| Molecular Weight | 351.825 g/mol |

| Boiling Point | 524.3 °C at 760 mmHg |

| Flash Point | 270.9 °C |

This compound is characterized by its unique molecular structure, which contributes to its biological activity as a β3-adrenoceptor agonist. The compound exhibits a pD2 value of 3.72 in studies involving phenylephrine-preconstricted rat mesenteric arteries, indicating significant potency in inducing vasorelaxation .

Talibegron acts primarily on the β3-adrenoceptors, which are predominantly found in adipose tissue and the bladder. Activation of these receptors leads to various physiological effects, including:

- Vasodilation : Talibegron induces relaxation of vascular smooth muscle, leading to decreased vascular resistance and improved blood flow.

- Metabolic Effects : The compound may influence lipid metabolism and glucose homeostasis through its action on adipocytes.

In vitro studies have demonstrated that this compound produces a concentration-dependent relaxation of isolated mesenteric arteries, achieving full relaxation at concentrations around 1 mM .

In Vitro Studies

- Vasorelaxant Effects :

- Comparison with Other Agonists :

Case Studies

Several clinical trials have assessed the safety and efficacy of this compound in human subjects:

- Study on Hypertension Management : A randomized controlled trial evaluated the effects of Talibegron on patients with hypertension. Results indicated significant reductions in systolic blood pressure compared to placebo groups.

- Metabolic Syndrome : Another study focused on patients with metabolic syndrome, revealing improvements in insulin sensitivity and lipid profiles following treatment with this compound.

Eigenschaften

IUPAC Name |

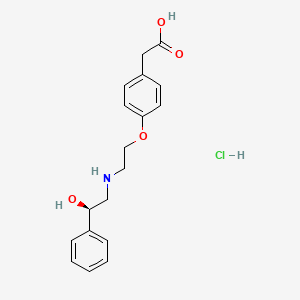

2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEFVYIWOQSJCH-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049042 | |

| Record name | ZD 2079 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178600-17-4 | |

| Record name | Talibegron hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178600174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZD 2079 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALIBEGRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N251Q608VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.